REACTION_SMILES
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[Br:13][CH2:14][C:15]([c:16]1[cH:17][c:18]([CH2:19][CH3:20])[cH:21][cH:22][n:23]1)=[O:24].[C:1]([CH3:2])(=[O:3])[c:4]1[n:5][cH:6][cH:7][c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]1>>[C:1]([CH2:2][Br:13])(=[O:3])[c:4]1[n:5][cH:6][cH:7][c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccnc(C(=O)CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(C(C)C)ccn1
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Name
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Type
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product
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Smiles
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CC(C)c1ccnc(C(=O)CBr)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |